2-acetyloxybenzoic acid;(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;1,3,7-trimethylpurine-2,6-dione;hydrochloride
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Overview
Description
The compound “2-acetyloxybenzoic acid;(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;1,3,7-trimethylpurine-2,6-dione;hydrochloride” is a combination of four active pharmaceutical ingredients. Aspirin, also known as acetylsalicylic acid, is a widely used analgesic and anti-inflammatory agent. Caffeine is a central nervous system stimulant that helps to enhance the effects of aspirin. Chlorpheniramine is an antihistamine that reduces the effects of natural histamine in the body, alleviating symptoms such as sneezing, itching, and runny nose. Phenylpropanolamine is a sympathomimetic agent that acts as a decongestant, reducing nasal congestion by constricting blood vessels in the nasal passages .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Caffeine: Caffeine can be extracted from natural sources such as coffee beans and tea leaves or synthesized from xanthine derivatives.
Chlorpheniramine: Chlorpheniramine is synthesized through the reaction of 4-chlorobenzyl chloride with 2-pyridylmethylamine in the presence of a base such as sodium hydroxide.
Phenylpropanolamine: Phenylpropanolamine is synthesized through the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods
The industrial production of this compound involves the large-scale synthesis of each active ingredient followed by their combination in specific ratios to form the final product. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Aspirin: Undergoes hydrolysis in the presence of water, forming salicylic acid and acetic acid.
Caffeine: Undergoes oxidation and N-demethylation reactions.
Chlorpheniramine: Undergoes N-oxidation and dealkylation reactions.
Phenylpropanolamine: Undergoes oxidation and reduction reactions.
Major Products Formed
Aspirin: Salicylic acid and acetic acid from hydrolysis.
Caffeine: Theobromine and paraxanthine from N-demethylation.
Chlorpheniramine: N-oxide derivatives from N-oxidation.
Phenylpropanolamine: Norephedrine from reduction.
Scientific Research Applications
The compound has various scientific research applications:
Chemistry: Used in the study of drug interactions and the development of new pharmaceutical formulations.
Biology: Used in research on the physiological effects of combined drug therapy.
Medicine: Used in the treatment of symptoms associated with colds, allergies, and sinus congestion.
Industry: Used in the production of over-the-counter medications for cold and allergy relief.
Mechanism of Action
Comparison with Similar Compounds
Paracetamol-Caffeine-Aspirin Mixture: Similar to the aspirin-caffeine combination but includes paracetamol, which is another analgesic and antipyretic agent.
Ibuprofen-Caffeine Combination: Similar to the aspirin-caffeine combination but includes ibuprofen, which is a nonsteroidal anti-inflammatory drug.
Diphenhydramine-Phenylephrine Combination: Similar to the chlorpheniramine-phenylpropanolamine combination but includes diphenhydramine, which is another antihistamine.
The uniqueness of the aspirin mixture with caffeine, chlorpheniramine, and phenylpropanolamine lies in its multi-faceted approach to treating symptoms of colds and allergies by combining analgesic, stimulant, antihistamine, and decongestant properties .
Properties
CAS No. |
138331-08-5 |
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Molecular Formula |
C46H55Cl2N7O11 |
Molecular Weight |
952.884 |
IUPAC Name |
2-acetyloxybenzoic acid;(1S,2R)-2-amino-1-phenylpropan-1-ol;(E)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;1,3,7-trimethylpurine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C16H19ClN2.C9H13NO.C9H8O4.C8H10N4O2.C4H4O4.ClH/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-7(10)9(11)8-5-3-2-4-6-8;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-3(6)1-2-4(7)8;/h3-9,11,15H,10,12H2,1-2H3;2-7,9,11H,10H2,1H3;2-5H,1H3,(H,11,12);4H,1-3H3;1-2H,(H,5,6)(H,7,8);1H/b;;;;2-1+;/t;7-,9-;;;;/m.1..../s1 |
InChI Key |
DRTBIVHVPWEWHS-JPTOCXKKSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
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